1-(3H-diazirin-3-yl)methanaminehydrochloride
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Overview
Description
1-(3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling studies .
Preparation Methods
The synthesis of 1-(3H-diazirin-3-yl)methanaminehydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of diaziridine from ketones through oximation, tosylation, and treatment with ammonia.
Oxidation: The diaziridine is then oxidized to form the diazirine ring.
Final Step:
Industrial production methods are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3H-diazirin-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with other molecules.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents include triethylamine, DMSO, and various oxidizing agents. The major products formed from these reactions are typically covalently bonded complexes with the target molecules.
Scientific Research Applications
1-(3H-diazirin-3-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming stable covalent bonds with target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(3H-diazirin-3-yl)methanaminehydrochloride is unique due to its high reactivity and specificity in forming covalent bonds upon UV activation. Similar compounds include:
Diazirine: The parent compound, which also forms reactive carbenes upon UV activation.
Diaziridine: A precursor in the synthesis of diazirine derivatives.
Trifluoromethyl diazirine: Another diazirine derivative with similar photoactivation properties but different reactivity and stability.
These compounds share the ability to form reactive intermediates upon UV activation but differ in their specific reactivity, stability, and applications.
Properties
Molecular Formula |
C2H6ClN3 |
---|---|
Molecular Weight |
107.54 g/mol |
IUPAC Name |
3H-diazirin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C2H5N3.ClH/c3-1-2-4-5-2;/h2H,1,3H2;1H |
InChI Key |
DGNLNGHMTNXTNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1N=N1)N.Cl |
Origin of Product |
United States |
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